DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is a complex organic compound with the molecular formula C17H16N2O5S. It is known for its unique chemical structure, which includes a pyrimidinylsulfanyl group and a terephthalate ester.
Mechanism of Action
Target of Action
The primary target of dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate is serine hydroxymethyltransferase 1 (SHMT1) . SHMT1 is an essential enzyme in the photorespiratory cycle . The compound has been studied as a promising target for herbicide discovery .
Mode of Action
The compound interacts with its target, SHMT1, by inhibiting its activity . This interaction results in the disruption of the photorespiratory cycle, which is crucial for plant growth .
Biochemical Pathways
The affected pathway is the photorespiratory cycle , where SHMT1 plays a vital role . The inhibition of SHMT1 disrupts this cycle, leading to the cessation of plant growth .
Pharmacokinetics
The compound’s effectiveness in inhibiting shmt1 suggests that it has sufficient bioavailability to interact with its target within the plant system .
Result of Action
The molecular effect of the compound’s action is the inhibition of SHMT1, disrupting the photorespiratory cycle . On a cellular level, this leads to the cessation of plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method includes the reaction of 2-pyrimidinylthiol with an acylating agent to form the intermediate 2-(2-pyrimidinylsulfanyl)acetyl chloride. This intermediate is then reacted with dimethyl terephthalate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 2-AMINOTEREPHTHALATE: Similar structure but lacks the pyrimidinylsulfanyl group.
DIMETHYL 2-NITROTEREPHTHALATE: Contains a nitro group instead of the pyrimidinylsulfanyl group.
DIMETHYL 2-HYDROXYTEREPHTHALATE: Features a hydroxyl group in place of the pyrimidinylsulfanyl group
Uniqueness
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is unique due to the presence of the pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-14(21)10-4-5-11(15(22)24-2)12(8-10)19-13(20)9-25-16-17-6-3-7-18-16/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYISCCJJJKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.